(2-Amino-4-nitrophenyl)arsonic acid
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Overview
Description
(2-Amino-4-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a nitrophenyl ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-aminoaniline to form 2-amino-4-nitroaniline, which is then reacted with arsenic acid under controlled conditions to yield (2-Amino-4-nitrophenyl)arsonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and subsequent arsonation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2,4-diaminophenyl arsonic acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted arsonic acids and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
(2-Amino-4-nitrophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in treating certain diseases due to its unique chemical properties.
Industry: It is utilized in the production of dyes, pesticides, and wood preservatives.
Mechanism of Action
The mechanism of action of (2-Amino-4-nitrophenyl)arsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The arsonic acid group can form strong bonds with thiol groups in proteins, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid)
- Nitarsone (4-nitrophenyl)arsonic acid
- Arsanilic acid (4-aminophenylarsonic acid)
- Carbarsone ([4-(carbamoylamino)phenyl]arsonic acid)
Uniqueness
(2-Amino-4-nitrophenyl)arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitro groups, along with the arsonic acid moiety, makes it a versatile compound for various applications .
Properties
CAS No. |
61580-50-5 |
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Molecular Formula |
C6H7AsN2O5 |
Molecular Weight |
262.05 g/mol |
IUPAC Name |
(2-amino-4-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H7AsN2O5/c8-6-3-4(9(13)14)1-2-5(6)7(10,11)12/h1-3H,8H2,(H2,10,11,12) |
InChI Key |
HUJOSYIAZDQIMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[As](=O)(O)O |
Origin of Product |
United States |
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